molecular formula C5H2FIO2S B13912489 3-Fluoro-5-iodo-2-thiophenecarboxylic acid

3-Fluoro-5-iodo-2-thiophenecarboxylic acid

Cat. No.: B13912489
M. Wt: 272.04 g/mol
InChI Key: VHSMSVAOHUGFPU-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodo-2-thiophenecarboxylic acid is an organic compound with the molecular formula C5H2FIO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodo-2-thiophenecarboxylic acid typically involves the introduction of fluorine and iodine atoms into the thiophene ring. One common method is the halogenation of 2-thiophenecarboxylic acid, followed by selective fluorination and iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, fluorination, and iodination reactions. The choice of reagents, solvents, and reaction conditions is crucial to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoro-5-iodo-2-thiophenecarboxylic acid has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: The compound can be utilized in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodo-2-thiophenecarboxylic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-thiophenecarboxylic acid
  • 5-Iodo-2-thiophenecarboxylic acid
  • 2-Thiophenecarboxylic acid

Uniqueness

3-Fluoro-5-iodo-2-thiophenecarboxylic acid is unique due to the simultaneous presence of both fluorine and iodine atoms on the thiophene ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C5H2FIO2S

Molecular Weight

272.04 g/mol

IUPAC Name

3-fluoro-5-iodothiophene-2-carboxylic acid

InChI

InChI=1S/C5H2FIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)

InChI Key

VHSMSVAOHUGFPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)C(=O)O)I

Origin of Product

United States

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